molecular formula C12H10N2O B1348860 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile CAS No. 76397-72-3

3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B1348860
CAS No.: 76397-72-3
M. Wt: 198.22 g/mol
InChI Key: WUECABRAWUKURJ-UHFFFAOYSA-N
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Description

3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile serves as a precursor for various heterocyclic compounds. Its reactivity and synthetic importance are well-documented, particularly in the synthesis of different heterocyclic derivatives. This compound has been a focus in recent progress for synthesizing heterocyclic structures (Fadda et al., 2014).

Multicomponent Reactions

It participates in efficient multicomponent reactions. For example, it reacts with dialkyl acetylenedicarboxylates and isocyanides to produce functionalized 6-(indol-3-yl)-4H-pyrans. These reactions occur under mild conditions and yield moderate to good results, demonstrating its versatility in organic synthesis (Song et al., 2014).

Catalytic Applications

The compound is involved in rhodium-catalyzed oxidative annulation reactions with internal alkynes. This process leads to the formation of substituted carbazoles and fused carbazole derivatives, highlighting its utility in catalyzed synthesis reactions (Zhou et al., 2017).

Synthesis of Complex Heterocycles

It is also used in one-pot, multi-component reactions to create structurally intriguing indole-cycloalkyl[b]pyridine-3-carbonitrile hybrid heterocycles. These reactions highlight its capacity to form complex molecular architectures (Muthu et al., 2018).

Nanotechnology Applications

In nanotechnology, it has been used in the synthesis of nano-architectured carbon quantum dots (CQDs) with phosphorous acid tags. These CQDs serve as efficient catalysts for synthesizing multisubstituted 4H-pyran with indole moieties under mild conditions, indicating its potential in nanocatalysis (Rasooll et al., 2021).

Biochemical Analysis

Biochemical Properties

3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit acetylcholinesterase (AChE) and glutathione S-transferase (GST) enzymes . These interactions are essential for modulating neurotransmission and detoxification processes, respectively. The compound’s ability to inhibit these enzymes suggests its potential use in treating neurological disorders and oxidative stress-related conditions.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Additionally, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound has been shown to inhibit AChE by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . This mechanism is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, exhibit varying degrees of stability under different conditions . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it may cause toxic or adverse effects. For instance, high doses of indole derivatives have been associated with hepatotoxicity and neurotoxicity in animal studies . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives, including this compound, are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters. For example, indole derivatives have been shown to interact with organic anion transporters, facilitating their uptake and distribution within cells . Understanding these interactions is essential for predicting the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Indole derivatives, including this compound, have been reported to localize to the mitochondria, where they can influence mitochondrial function and energy production . This localization is particularly relevant for understanding the compound’s effects on cellular metabolism and apoptosis.

Properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-12(11(15)6-7-13)9-4-2-3-5-10(9)14-8/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUECABRAWUKURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351624
Record name 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76397-72-3
Record name 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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